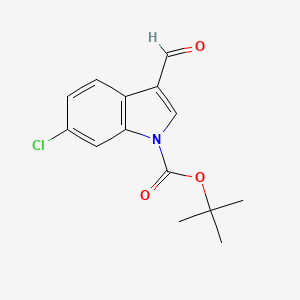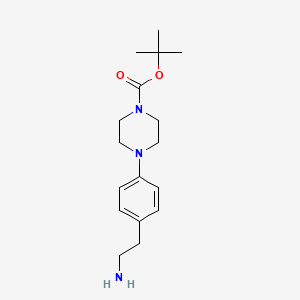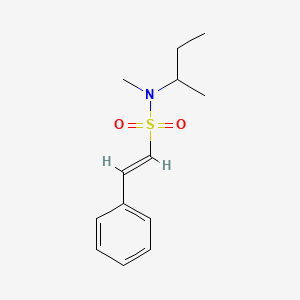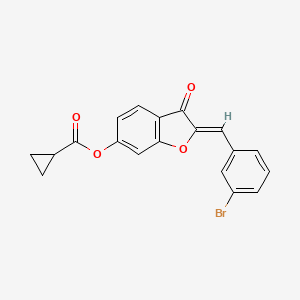![molecular formula C13H14N4O3 B2522656 N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide CAS No. 2415634-19-2](/img/structure/B2522656.png)
N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide, also known as HPO or HPO-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. HPO is a chelating agent that can form coordination complexes with metal ions, making it useful in many chemical reactions.
Mécanisme D'action
N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide works by chelating metal ions, which can have various effects depending on the application. In medicine, this compound inhibits the growth of cancer cells by binding to metal ions that are essential for cell proliferation. In agriculture, this compound can improve plant growth by facilitating the uptake of essential nutrients and preventing the uptake of harmful heavy metal ions.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In medicine, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the production of reactive oxygen species (ROS) that can damage cells. In agriculture, this compound can increase the activity of enzymes involved in nutrient uptake and photosynthesis, leading to improved plant growth.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide has several advantages for use in lab experiments, including its high stability, solubility, and specificity for metal ions. However, its use can be limited by its toxicity and potential interactions with other compounds in the experimental system.
Orientations Futures
There are several future directions for research on N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide, including:
1. Further studies on its anticancer properties and potential use in combination with other cancer treatments.
2. Investigation of its potential use in treating neurodegenerative disorders.
3. Development of new methods for synthesizing this compound and its derivatives.
4. Exploration of its potential use in other fields, such as environmental science and materials science.
5. Studies on its interactions with other compounds and potential side effects.
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its ability to chelate metal ions makes it useful in many chemical reactions and has led to extensive research on its properties and applications. Further studies are needed to fully understand its potential and limitations, but it is clear that this compound has the potential to make significant contributions to many scientific fields.
Méthodes De Synthèse
The synthesis of N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide is a multi-step process that involves the reaction of 4-pyrazol-1-ylbenzaldehyde with ethylenediamine and subsequent reaction with oxalic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
In agriculture, this compound has been used as a growth regulator for crops, improving their yield and quality. It has also been studied for its potential use in soil remediation, as it can bind to heavy metal ions and prevent their uptake by plants.
Propriétés
IUPAC Name |
N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c14-12(19)13(20)15-8-11(18)9-2-4-10(5-3-9)17-7-1-6-16-17/h1-7,11,18H,8H2,(H2,14,19)(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZDDXJWGXOQKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2522573.png)
![Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2522576.png)
![1-(4-methoxyphenyl)-N-(4-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2522578.png)



![1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2522583.png)
![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2522586.png)





![2-Amino-1-(1,3-benzodioxol-5-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B2522594.png)